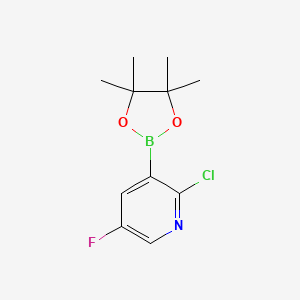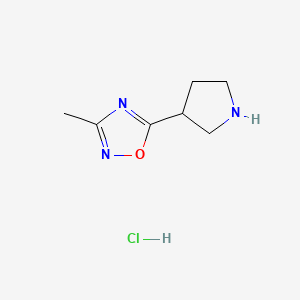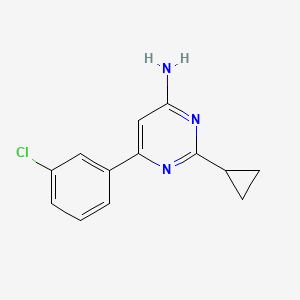
6-(3-Chlorphenyl)-2-Cyclopropylpyrimidin-4-amin
Übersicht
Beschreibung
The compound “6-(3-Chlorophenyl)-2-cyclopropylpyrimidin-4-amine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of appropriate precursors to form the pyrimidine ring, followed by substitution reactions to introduce the 3-chlorophenyl and cyclopropyl groups .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrimidine ring, which is a six-membered ring with nitrogen atoms at positions 1 and 3. The 3-chlorophenyl and cyclopropyl groups would be attached at positions 6 and 2 of the pyrimidine ring, respectively .Chemical Reactions Analysis
As a pyrimidine derivative, this compound could potentially undergo a variety of chemical reactions. These might include electrophilic and nucleophilic substitution reactions, as well as reactions at the nitrogen atoms of the pyrimidine ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. It would likely be a solid at room temperature, and its solubility would depend on the exact nature of the substituents .Wissenschaftliche Forschungsanwendungen
Antiepileptische und Antinozizeptive Aktivität
Diese Verbindung wurde als Teil einer neuen Reihe von Derivaten mit potenziellen antiepileptischen und antinozizeptiven Aktivitäten synthetisiert . Diese Aktivitäten sind entscheidend für die Behandlung von Epilepsie und die Schmerztherapie. Die Wirksamkeit der Verbindung kann in akuten Epilepsie-Modellen, wie z. B. maximalen Elektroschock (MES) und subkutanen Pentylen-tetrazol (scPTZ) Anfallstests, bewertet werden. Darüber hinaus können ihre analgetischen Eigenschaften in Modellen für tonischen Schmerz, wie dem Formalintest, beurteilt werden.
Interaktion mit neuronalen Kanälen
Die Verbindung hat vielversprechende Ergebnisse bei der Interaktion mit neuronalen spannungsgesteuerten Natrium (Site 2) und L-Typ Calcium-Kanälen gezeigt . Diese Interaktion ist bedeutsam für das Verständnis des molekularen Wirkmechanismus von Antiepileptika und könnte zur Entwicklung neuer Behandlungen für neuropathische Schmerzen führen.
Neurotoxizitäts- und Hepatotoxizitätsbewertung
Es ist wichtig, die neurotoxischen und hepatotoxischen Eigenschaften neuer Verbindungen zu bewerten. Die fragliche Verbindung wurde auf diese Eigenschaften getestet und zeigte keine signifikante zytotoxische Wirkung . Dies macht sie zu einer sichereren Option für die Weiterentwicklung in klinischen Anwendungen.
Synthetische Cathinon-Analoga
Obwohl nicht direkt mit der genauen Verbindung verwandt, wurden ihre strukturellen Analoga als synthetische Cathinone untersucht . Diese Studien sind wichtig im Bereich der forensischen Medizin und des Drogenmissbrauchs und geben Einblicke in die psychoaktiven Eigenschaften und potenziellen Risiken, die mit diesen Substanzen verbunden sind.
Kristallographie und Spektroskopie
Die Struktur und die Eigenschaften der Verbindung können mit Techniken wie Röntgenkristallographie und NMR-Spektroskopie analysiert werden . Diese Methoden sind grundlegend für die Identifizierung und Charakterisierung neuer psychoaktiver Substanzen und tragen zum Verständnis ihrer Interaktionen auf molekularer Ebene bei.
Arzneimittelentwicklung
Die Interaktion der Verbindung mit verschiedenen Rezeptoren und Kanälen deutet auf ihr Potenzial in der Entwicklung neuer Medikamente hin. Ihre Affinität für GABA A und TRPV1 Rezeptoren sowie ihre antiepileptischen und analgetischen Aktivitäten machen sie zu einem wertvollen Kandidaten für die Entwicklung effektiverer und zielgerichteterer Medikamente .
Wirkmechanismus
The mechanism of action of this compound is not clear without further information. If it has biological activity, it could interact with various enzymes or receptors in the body. The presence of the pyrimidine ring might suggest interaction with biological molecules that recognize or are affected by pyrimidines .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-(3-chlorophenyl)-2-cyclopropylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3/c14-10-3-1-2-9(6-10)11-7-12(15)17-13(16-11)8-4-5-8/h1-3,6-8H,4-5H2,(H2,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMANZYLZXULKSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CC(=N2)N)C3=CC(=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 4-{[(4-methoxyphenyl)methyl]amino}-3-nitrobenzoate](/img/structure/B1464637.png)
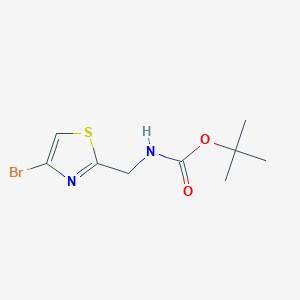

![(3-Methyl-1,5-dioxaspiro[5.5]undec-3-yl)amine](/img/structure/B1464641.png)
![N-Methyl-1-[3-(4-pyridinyl)-5-isoxazolyl]methanamine dihydrochloride](/img/structure/B1464643.png)


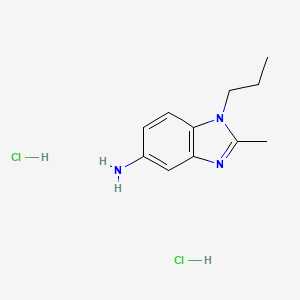
![2-[4-(Trifluoromethyl)phenyl]cyclopropanecarboxylic acid](/img/structure/B1464649.png)


